![molecular formula C26H26BrN3OS B2824213 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide CAS No. 392320-41-1](/img/structure/B2824213.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide
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Overview
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide, also known as ABA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ABA is a potent inhibitor of the protein-protein interaction between the transcription factor, CREB-binding protein (CBP), and the histone acetyltransferase, p300. This interaction is critical for the regulation of gene expression, and the inhibition of this interaction by ABA has been shown to have a significant impact on cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Applications in Biomedical Research
Benzofuran Derivatives: Benzofuran compounds, including our compound of interest, exhibit extensive biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Researchers worldwide recognize their potential as natural drug lead compounds. Recent discoveries suggest benzofuran derivatives could be used in developing therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as adamantanone and other adamantane derivatives, have been found to interact with various targets, including camphor 5-monooxygenase .
Mode of Action
It is believed to modulate various biological pathways. Adamantane derivatives, to which this compound belongs, have been found to exhibit a wide variety of biological activities . They are known for their ability to modulate various biological pathways, including inflammation and cell survival .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets. Adamantane derivatives have been found to influence pathways related to inflammation, cell survival, and apoptosis . .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may have anti-inflammatory, anti-cancer, and neuroprotective properties
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN3OS/c27-22-9-5-4-8-21(22)23(31)30(16-17-6-2-1-3-7-17)25-29-28-24(32-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFNHWQUOIXLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide |
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